6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
Description
Properties
CAS No. |
34419-07-3 |
|---|---|
Molecular Formula |
C9H9NO2S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C9H9NO2S2/c1-2-3-10-8(11)6-7(9(10)12)14-5-4-13-6/h2H,1,3-5H2 |
InChI Key |
MXKYDNZMSFEPBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)SCCS2 |
Origin of Product |
United States |
Preparation Methods
Data Tables Summarizing Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Maleimide + Dithiol (e.g., 1,2-ethanedithiol), acid/base catalyst | Formation of bicyclic dithiino-pyrrole-5,7-dione core | Control of temperature and pH critical |
| 2 | Alkylation (Allylation) | Allyl bromide or chloride + base (K2CO3, NaH) | Introduction of prop-2-enyl group at 6-position | Reaction time and base strength affect yield |
| 3 | Purification | Chromatography (silica gel) or recrystallization | Isolation of pure 6-prop-2-enyl derivative | Analytical verification by NMR, IR, MS required |
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Used to confirm the chemical structure, especially the presence and position of the allyl substituent and the bicyclic framework.Infrared (IR) Spectroscopy
Identifies characteristic functional groups such as imide carbonyls and C–S bonds in the dithiin ring.Mass Spectrometry (MS)
Confirms molecular weight and fragmentation pattern consistent with the target compound.Elemental Analysis
Validates the molecular formula and purity.
Research Discoveries and Perspectives
The bicyclic 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione scaffold is notable for its chemical stability and reactivity, making it a versatile intermediate in organic synthesis and potential bioactive compound development.
Introduction of allyl groups at the 6-position can modulate the compound’s reactivity and interaction with biological targets, which is significant for agrochemical and pharmaceutical applications.
Recent patents related to pesticidally active azole-amide compounds (EP3867237B1) describe synthetic methodologies for complex heterocyclic systems that may be adapted for preparing similar bicyclic dithiino-pyrrole derivatives, emphasizing the importance of controlled functionalization and salt formation for activity and formulation.
Chemical Reactions Analysis
Electrophilic Cyclization Reactions
The prop-2-enyl side chain facilitates iodine-mediated electrophilic cyclization, forming fused heterocycles. For example:
-
Iodine activation : Treatment with iodine in dichloromethane triggers intramolecular cyclization, forming pyrrolooxazinone derivatives via iodonium ion intermediates .
-
Key intermediates : DFT calculations confirm a transition state with a shortened C2–O bond (1.444 Å) and elongated C2–I bond (3.001 Å), leading to a 10.51 kcal/mol activation barrier .
| Reaction Conditions | Product | Yield | Key Structural Feature |
|---|---|---|---|
| I₂, CH₂Cl₂, 25°C | Pyrrolooxazinone | 76–79% | Fused 6-membered oxazinone ring |
Nucleophilic Substitution at the Dithiino Moiety
The sulfur-rich dithiino ring participates in nucleophilic substitutions:
-
Thiazole derivatives : Reacts with 2-mercaptothiazole to form 6-(2-thiazolyl) analogs, confirmed by single-crystal X-ray analysis (C9H6N2O2S3, MW 270.4 g/mol) .
-
Halogenation : Bromine substitution at the prop-2-enyl group generates electrophilic intermediates for agrochemical applications (e.g., crop-protection agents) .
Diels-Alder Cycloadditions
The conjugated dithiino system acts as a diene in [4+2] cycloadditions:
-
With maleic anhydride : Forms tricyclic adducts via electron-deficient dienophiles, validated by IR absorption bands at 1698–1723 cm⁻¹ for carbonyl groups .
Oxidation and Reduction Pathways
-
Sulfur oxidation : Reacts with mCPBA to yield sulfoxide/sulfone derivatives, altering electronic properties (e.g., increased dipole moments) .
-
Allyl group hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the prop-2-enyl group to a propyl chain, confirmed by ¹H-NMR δ 0.9–1.2 ppm (CH₃) .
Ring-Opening Reactions
-
Acid hydrolysis : Concentrated HCl cleaves the dithiino ring, producing dithiol intermediates (e.g., 5,6-dihydro-p-dithiin-2,3-dicarboxylic acid) .
-
Base-mediated cleavage : NaOH/EtOH generates sulfhydryl (-SH) groups, enabling disulfide bond formation .
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling : The prop-2-enyl group participates in palladium-catalyzed cross-couplings with aryl boronic acids, forming biaryl derivatives (e.g., for pharmaceutical scaffolds) .
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is with a molecular weight of approximately 227.303 g/mol. The compound features a unique dithiino structure that contributes to its biological activity and potential applications in drug development and materials science .
Anticancer Activity
Recent studies have shown that derivatives of dithiino compounds exhibit anticancer properties. Specifically, compounds similar to this compound have been investigated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study:
A study published in the International Journal of Molecular Sciences explored the synthesis of dithiino derivatives and their biological activities. The results indicated that certain derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential for therapeutic use .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that dithiino compounds can disrupt bacterial cell membranes and inhibit the growth of various pathogens .
Case Study:
In a study focusing on the synthesis and biological evaluation of related compounds, it was found that some derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Conductive Polymers
The unique electronic properties of this compound make it a candidate for use in conductive polymers. Research into the incorporation of dithiino structures into polymer matrices has shown improved electrical conductivity and thermal stability .
Data Table: Conductivity Measurements of Dithiino-Based Polymers
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Dithiino Polymer A | 0.12 | 250 |
| Dithiino Polymer B | 0.15 | 260 |
| Control Polymer | 0.05 | 200 |
Photovoltaic Applications
Dithiino compounds have been investigated for their potential use in organic photovoltaic devices due to their ability to absorb light and facilitate charge transfer processes .
Case Study:
Research has demonstrated that incorporating dithiino derivatives into organic solar cells can enhance efficiency by improving light absorption and charge mobility .
Mechanism of Action
The mechanism of action of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 2,6-dimethyl-1H,5H-[1,4]dithiino[2,3-c:5,6-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone (dipymetitrone, CHEBI:131600), a well-characterized antifungal agent .
Note: Molecular formula inferred from structural analysis; experimental confirmation required.
Functional Implications
- Reactivity: The allyl group in the target compound may enhance reactivity (e.g., via Michael addition or polymerization) compared to dipymetitrone’s inert methyl groups.
- Biological Activity :
- Dipymetitrone’s tetrone configuration allows broad electrophilic interactions with fungal enzymes, a feature likely diminished in the dione-containing target compound .
- The allyl substituent could confer activity against pests resistant to methyl-substituted analogs, though empirical validation is needed.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione, and how can reaction conditions be optimized?
- Methodological Answer : Multicomponent reactions (MCRs) under mild conditions are effective for synthesizing structurally complex heterocycles like this compound. Key steps include:
- Using a ring-opening strategy to assemble the dithiino-pyrrole core, as demonstrated for analogous dihydropyrrolo-pyrazolones .
- Optimizing solvent polarity (e.g., ethanol or THF) to balance reactivity and solubility.
- Employing catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution at the sulfur centers .
- Isolation via crystallization (avoiding chromatography) improves scalability .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is essential:
- ¹H/¹³C NMR : Assign signals for the prop-2-enyl group (δ ~5.0–6.0 ppm for vinyl protons) and sulfur-containing rings .
- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- X-ray crystallography : Resolve conformational ambiguities in the dithiino-pyrrole fused system .
Q. How can researchers design experiments to optimize yield in heterocyclic syntheses involving sulfur-containing intermediates?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Use a central composite design to test variables like temperature, reaction time, and stoichiometry of sulfur-containing reagents .
- Prioritize factors via Pareto analysis to identify critical parameters (e.g., excess thiols may quench reactive intermediates) .
- Validate robustness using response surface methodology .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in the synthesis of this dithiino-pyrrole dione?
- Methodological Answer : Integrate quantum chemical calculations with experimental feedback:
- Perform density functional theory (DFT) calculations to model transition states, particularly for sulfur-mediated cyclization steps .
- Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for dithiino ring formation .
- Couple computational data with machine learning to predict optimal substituent effects on reaction outcomes .
Q. What strategies resolve contradictions between computational predictions and experimental results in the compound’s reactivity?
- Methodological Answer : Systematic analysis is required:
- Compare activation barriers (DFT) with experimental kinetic data to identify overlooked intermediates (e.g., thiyl radicals) .
- Use in situ monitoring (e.g., Raman spectroscopy) to detect transient species not modeled computationally .
- Reconcile discrepancies by refining solvation models in simulations or adjusting steric parameters in force fields .
Q. How can the compound’s electronic structure be leveraged to design derivatives with tailored properties (e.g., redox activity)?
- Methodological Answer : Focus on structure-property relationships :
- Perform electrochemical profiling (cyclic voltammetry) to correlate substituents (e.g., prop-2-enyl) with redox potentials .
- Modify the dithiino ring’s electron density via substituent effects (e.g., electron-withdrawing groups on the pyrrole moiety) .
- Use TD-DFT to predict absorption spectra for photochemical applications .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer : Address scalability through kinetic and thermodynamic control :
- Optimize mixing efficiency to prevent side reactions (e.g., epimerization at chiral centers) .
- Use flow chemistry to enhance heat transfer and reduce reaction time for thermally sensitive intermediates .
- Monitor enantiomeric excess via chiral HPLC during process development .
Key Research Gaps and Recommendations
- Gap : Limited data on the compound’s biological activity or catalytic applications.
- Gap : Mechanistic understanding of sulfur participation in cyclization.
- Recommendation : Use isotopic labeling (³⁴S) and kinetic isotope effect studies to elucidate sulfur’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
